![molecular formula C19H21N3O5S B2849471 N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide CAS No. 922553-53-5](/img/structure/B2849471.png)
N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide
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Description
N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H21N3O5S and its molecular weight is 403.45. The purity is usually 95%.
BenchChem offers high-quality N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cancer Treatment
This compound shows promise in the treatment of cancer due to its structural similarity to indole derivatives, which are known to possess anticancer properties . The presence of the benzoxazepin ring system may interact with various biological targets involved in cancer cell proliferation.
Antimicrobial Activity
The sulfamoyl and acetamide groups in the compound suggest potential antimicrobial activity . These functionalities can interfere with bacterial cell wall synthesis or protein synthesis, providing a pathway for developing new antibiotics.
Antiproliferative Agents
As an antiproliferative agent, this compound could inhibit the growth of rapidly dividing cells, particularly in the context of cancer . Its ability to halt cell division makes it a candidate for further research in cancer therapeutics.
Molecular Modelling
The compound’s complex structure makes it suitable for molecular modelling studies . These studies can predict how the compound interacts with various biological molecules, which is crucial for drug design and development.
Biological Significance in Plant Growth
Indole derivatives, which share structural features with this compound, are significant in plant biology as growth hormones . This suggests potential applications in agriculture, such as developing new growth-promoting agents for crops.
Green Synthetic Chemistry
The synthesis of this compound involves techniques that may be optimized for green chemistry principles . This includes minimizing waste, avoiding toxic reagents, and improving efficiency, which is essential for sustainable chemical practices.
properties
IUPAC Name |
N-[4-[(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-3-22-10-11-27-18-9-6-15(12-17(18)19(22)24)21-28(25,26)16-7-4-14(5-8-16)20-13(2)23/h4-9,12,21H,3,10-11H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAWWOSLDFIRNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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